![molecular formula C8H8O4 B1354651 4-Hydroxy-2-methoxybenzoic acid CAS No. 90111-34-5](/img/structure/B1354651.png)
4-Hydroxy-2-methoxybenzoic acid
Overview
Description
4-Hydroxy-2-methoxybenzoic acid, also known as 4-Methoxysalicylic acid, is a derivative of methoxybenzoic . It has a molecular formula of C8H8O4 , and a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group (OH) and a methoxy group (OCH3) attached to it, along with a carboxyl group (COOH) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that benzoic acid derivatives can undergo various reactions in the atmosphere with OH, NO3, and SO4 radicals .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 158-159 °C .Scientific Research Applications
Chemical Synthesis and Industry Use
4-Hydroxy-3-methoxybenzaldehyde (vanillin), closely related to 4-Hydroxy-2-methoxybenzoic acid, is extensively used as a chemical intermediate in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods of vanillin have been thoroughly reviewed, and practical and promising synthesis methods have been proposed, highlighting its significance in various industries (Tan Ju & Liao Xin, 2003).
Pharmacological Properties
Vanillic acid, an analog of this compound, is recognized for its multiple applications across sectors like cosmetics, fruits, flavorings, and pharmaceuticals. It's particularly noted for its antioxidant, anti-inflammatory, and neuroprotective properties. However, its impact on oxidative stress-induced neurodegeneration requires further investigation, pointing towards its potential in disease treatment (A. Ingole et al., 2021).
Environmental Management
Hydroxyapatite, structurally akin to this compound, shows potential in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, ion-exchange capability, and good thermal stability. It's considered a multifunctional material in environmental remediation, showcasing the environmental applications of similar compounds (Maya Ibrahim et al., 2020).
Cosmetic and Therapeutic Formulations
Hydroxy acids, related to this compound, are extensively used in cosmetic and therapeutic formulations to achieve various skin benefits. However, their biological mechanisms of action require more understanding, emphasizing the need for further research in their applications and safety evaluations, especially concerning sun-exposed skin (A. Kornhauser et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which have been synthesized for their potential immunosuppressive activity .
Mode of Action
It’s known that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
It’s known that benzoic acids, which include 4-hydroxy-2-methoxybenzoic acid, are the building blocks of most of the phenolic compounds in foods . These compounds are biosynthesized using shikimate and the core phenylpropanoid pathways .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have shown potential immunosuppressive activity .
Action Environment
It’s known that proper storage of 4-methoxybenzoic acid, a related compound, is crucial to maintain its chemical integrity and ensure safety . It should be stored in a cool, dry place, away from direct sunlight and moisture .
properties
IUPAC Name |
4-hydroxy-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPJBKNXSRAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507155 | |
Record name | 4-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90111-34-5 | |
Record name | 4-Hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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